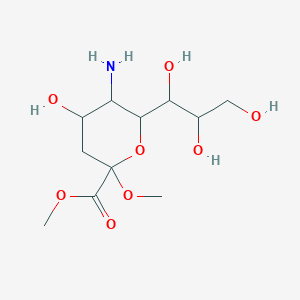

Methylb-neuraminicacidmethylester

Description

Contextualization within the Sialic Acid Family and Glycobiology Research

Sialic acids are a diverse family of over 50 nine-carbon sugar molecules that typically occupy the outermost positions of glycan chains on the surfaces of cells and glycoproteins in vertebrates and some invertebrates. nih.govyoutube.comnih.gov These terminal sugars, with N-acetylneuraminic acid (Neu5Ac) being the most prevalent form in humans, are critical players in a vast array of biological processes. nih.govnih.govfiocruz.br Their strategic location on the cell surface allows them to function as key mediators in cell-cell communication, immune system modulation, and pathogen recognition. zjzsbiotech.comfiocruz.br Glycobiology, the study of the structure, biosynthesis, and function of these complex carbohydrates (glycans), frequently focuses on sialic acids due to their profound influence on cellular and molecular interactions.

The structural diversity of sialic acids arises from various modifications to the parent neuraminic acid molecule. nih.gov N-acetylneuraminic acid methyl ester is a derivative where the carboxyl group at the C-1 position is esterified with a methyl group. zjzsbiotech.com This seemingly minor alteration significantly impacts the molecule's chemical behavior, providing researchers with a specialized tool to investigate the intricate world of glycans.

Historical Development and Significance of Sialic Acid Methyl Esters as Research Probes

The study of sialic acids dates back to the mid-20th century, with the initial isolation and structural elucidation of N-acetylneuraminic acid from sources like salivary mucins and brain glycolipids. nih.govnih.gov Early research quickly established the role of sialic acids as receptors for influenza viruses, as the viruses possessed a "receptor-destroying enzyme," later identified as a sialidase (or neuraminidase), that could cleave sialic acids from macromolecules. nih.govnih.gov

As the understanding of sialic acid's importance grew, so did the need for chemical tools to study their functions in detail. The development of synthetic methods to create derivatives like N-acetylneuraminic acid methyl ester was a significant step forward. The esterification of the carboxyl group was found to increase the stability of the sialic acid molecule, which is otherwise prone to degradation. zjzsbiotech.com This stability is crucial for its use in various biochemical assays and as a starting material for the synthesis of more complex sialylated compounds and inhibitors. zjzsbiotech.comchemimpex.com These synthetic probes allow researchers to explore the specific interactions between sialic acids and carbohydrate-binding proteins (lectins) or pathogens, and to dissect the enzymatic pathways involved in glycan biosynthesis and modification. zjzsbiotech.comnih.gov

Overview of the Academic Relevance of N-Acetylneuraminic Acid Methyl Ester Studies

N-Acetylneuraminic acid methyl ester is a cornerstone compound in modern glycobiology research, primarily serving as a versatile building block and analytical tool. chemimpex.com Its utility stems from the methyl ester's ability to protect the carboxyl group, allowing for specific chemical modifications at other positions of the sialic acid molecule. This has enabled the synthesis of a wide range of sialic acid derivatives and analogs. researchgate.netrpi.edu

These synthetic molecules are instrumental in studying the enzymes that process sialic acids, such as sialyltransferases and sialidases. For instance, derivatives of N-acetylneuraminic acid methyl ester are used to design inhibitors of these enzymes, which is crucial for understanding their roles in health and disease, including cancer and viral infections. chemimpex.comnih.gov

Research findings have demonstrated the practical application of this compound in enzymatic synthesis. For example, in studies focusing on the production of N-acetylneuraminic acid (Neu5Ac), various derivatives and synthetic pathways are explored to optimize yields.

Table 1: Chemical Properties of N-Acetylneuraminic Acid Methyl Ester and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| N-Acetylneuraminic acid methyl ester | C₁₂H₂₁NO₉ | 323.30 | 22900-11-4 |

This table provides a summary of the key chemical properties of N-Acetylneuraminic acid methyl ester and one of its common derivatives used in research. Data sourced from chemimpex.comsigmaaldrich.comsynthose.comsigmaaldrich.com.

Table 2: Examples of Research Applications of N-Acetylneuraminic Acid Methyl Ester

| Research Area | Application of N-Acetylneuraminic Acid Methyl Ester | Finding/Outcome | Reference |

|---|---|---|---|

| Enzymatic Synthesis | Substrate for enzymatic synthesis of N-acetylneuraminic acid (Neu5Ac) from N-acetylmannosamine (ManNAc) and pyruvate (B1213749). | NanA-PhaC beads converted approximately 77% of the initial ManNAc to Neu5Ac. | core.ac.uk |

| Synthetic Chemistry | Intermediate in the stereoselective synthesis of N-Acetylneuraminic acid methyl α-glycoside. | A high-yielding, experimentally simple procedure was developed, avoiding the use of heavy metal salts. | researchgate.net |

This table highlights specific examples from research literature where N-Acetylneuraminic acid methyl ester was used as a critical component in synthetic and enzymatic studies. The findings demonstrate its utility in producing valuable biochemical compounds.

The study of N-acetylneuraminic acid methyl ester and its derivatives continues to be highly relevant, providing fundamental insights into the complex roles of sialic acids in biological systems and paving the way for the development of new therapeutic strategies. nih.govchemimpex.com

Properties

IUPAC Name |

methyl 5-amino-4-hydroxy-2-methoxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO8/c1-18-10(17)11(19-2)3-5(14)7(12)9(20-11)8(16)6(15)4-13/h5-9,13-16H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXUBNUGEDSQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)N)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Acetylneuraminic Acid Methyl Ester and Its Derivatives

Chemical Synthesis Approaches to the Methyl Ester Moiety

The synthesis of N-acetylneuraminic acid methyl ester (Neu5Ac-Me) is a fundamental transformation in sialic acid chemistry, often employed to protect the carboxylic acid group, thereby enhancing stability and modifying reactivity for subsequent reactions. zjzsbiotech.com

Several methods are available for the esterification of the carboxylic acid group of N-acetylneuraminic acid. A common and straightforward approach is Fischer-Speier esterification . This method involves treating N-acetylneuraminic acid with methanol (B129727) in the presence of an acid catalyst. ss-pub.orgresearchgate.net While effective, traditional Fischer esterification can require long reaction times, often 24 to 48 hours. researchgate.net To expedite this process, various acid catalysts have been explored. Trifluoroacetic acid (TFA) is a frequently used catalyst; however, sulfuric acid has been investigated as a less expensive and equally effective alternative, reportedly reducing the reaction time by half in some instances. ss-pub.org Another approach utilizes diazomethane, which is highly reactive but also toxic and explosive, making it less favorable for large-scale synthesis. researchgate.netnih.gov Ion-exchange resins, such as Dowex 50x8 (H+), also serve as effective catalysts for this esterification. researchgate.net

Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for the esterification of N-acetylneuraminic acid. This technique can significantly shorten reaction times, reducing them from hours to minutes. researchgate.net

The successful synthesis of the methyl ester is typically confirmed by spectroscopic methods, such as ¹H NMR, where the appearance of a characteristic singlet for the methyl ester protons (around δ 3.8 ppm) is a key indicator. researchgate.net

Table 1: Comparison of Methods for the Synthesis of N-Acetylneuraminic Acid Methyl Ester

| Method | Catalyst | Advantages | Disadvantages | References |

| Fischer-Speier Esterification | Sulfuric Acid or Trifluoroacetic Acid | Cost-effective, straightforward | Long reaction times | ss-pub.orgresearchgate.net |

| Diazomethane | None | Highly reactive, fast | Toxic, explosive | researchgate.netnih.gov |

| Ion-Exchange Resin | Dowex 50x8 (H+) | Ease of removal | Long reaction times | researchgate.net |

| Microwave-Assisted Synthesis | Acid Catalyst | Extremely rapid | Requires specialized equipment | researchgate.net |

Stereoselective Synthesis of Anomeric Forms (e.g., β-Methyl Glycosides)

The stereoselective formation of the glycosidic bond at the anomeric center (C-2) of sialic acid is a significant challenge in carbohydrate chemistry. The synthesis of β-methyl glycosides of N-acetylneuraminic acid is of particular interest.

One established method for synthesizing methyl glycosides involves the reaction of a protected glycosyl chloride with methanol. researchgate.net For instance, per-O-acetylated N-acetylneuraminic acid methyl ester can be converted to the corresponding glycosyl chloride, which then reacts with methanol to yield the methyl glycoside. researchgate.net The stereochemical outcome of this reaction can be influenced by various factors, including the solvent and the protecting groups on the sialic acid donor.

The anomeric effect, which generally favors the formation of the α-anomer (axial glycoside), is a critical consideration in sialic acid glycosylation. acs.org However, the presence of certain protecting groups can influence the anomeric equilibrium. For example, a trans-fused 4-O,5-N-oxazolidinone protecting group has been shown to stabilize the equatorial (β) glycoside, thereby reducing the anomeric effect. acs.org The use of such stereocontrolling auxiliaries is a key strategy for achieving high stereoselectivity in sialylation reactions. nih.gov

The Koenigs-Knorr reaction, a classical method for glycosylation, involves the use of a glycosyl halide and a silver salt promoter. nih.gov This method has been applied to the synthesis of sialic acid glycosides, though the stereoselectivity can be variable. Modern variations of this reaction and other glycosylation methods often employ sophisticated promoters and carefully chosen protecting groups to achieve high yields and stereocontrol. The choice of solvent can also play a crucial role; for instance, acetonitrile (B52724) is known to participate in glycosylation reactions, potentially influencing the stereochemical outcome. semanticscholar.org

Recent advances have also explored the use of anomeric triflates as highly reactive intermediates in glycosylation reactions. acs.org Studies have shown that the interconversion between α- and β-triflates can be a key factor in determining the final anomeric ratio of the glycosidic product. acs.org

Regioselective Functionalization and Derivatization Strategies

The diverse biological roles of sialic acids are often modulated by modifications at various positions on the sugar backbone. wikipedia.orgsigmaaldrich.com Consequently, the regioselective functionalization of N-acetylneuraminic acid methyl ester is a critical area of research.

O-acetylation is a common natural modification of sialic acids that significantly impacts their biological activity. nih.govacs.org The synthesis of partially O-acetylated N-acetylneuraminic acid analogues is therefore of considerable interest. A key challenge is the regioselective acetylation of the multiple hydroxyl groups (at C-4, C-7, C-8, and C-9).

One innovative approach to achieve regioselective acetylation is through the use of silyl (B83357) exchange technology (ReSET). acs.orgnih.gov This method involves the reaction of a per-O-silylated N-acetylneuraminic acid ester with acetic anhydride (B1165640) and acetic acid in pyridine. The silyl ethers are selectively exchanged for acetate (B1210297) groups in a predictable order. Interestingly, for N-acetylneuraminic acid, the order of reactivity is C-4 > C-9 > C-8 > C-2, which differs from that observed for other sugars like aldohexoses. acs.orgnih.gov This method allows for the synthesis of specific, partially O-acetylated sialic acid derivatives that can be used as tools for biological studies. nih.gov

Traditional methods for acetylation often involve the use of protecting groups to block certain hydroxyl groups while others are acetylated. For instance, the synthesis of 4-O- and 9-O-acetyl derivatives has been achieved using suitably protected thioglycoside donors. researchgate.net

The glycerol (B35011) side chain (C-7, C-8, C-9) of sialic acid is another key site for modification. Derivatization at these positions can influence the binding of sialic acids to various proteins and receptors.

Modifications at the C-9 position have been shown to be important for the activity of neuraminidase inhibitors. researchgate.net For example, the synthesis of C-9 amide derivatives of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (DANA) has been explored to develop selective inhibitors of human neuraminidases. researchgate.net

The C-7 position has also been a target for modification. For instance, the synthesis of a C-7 azido (B1232118) derivative of N-acetylneuraminic acid has been reported, which involved an enzymatic aldol (B89426) condensation. capes.gov.br

The introduction of bioorthogonal handles, such as azides and alkynes, onto N-acetylneuraminic acid methyl ester allows for the visualization and study of sialoglycans in living systems through metabolic oligosaccharide engineering (MOE). nih.govnih.gov These modified sialic acids are incorporated into cellular glycans and can then be selectively labeled with probes via "click" chemistry. nih.gov

Azido groups can be introduced at various positions. For example, 4-azido-N-acetylneuraminic acid (4AzNeu5Ac) has been synthesized, although its preparation is challenging as the azide (B81097) must be installed on the sialic acid itself rather than on a precursor like N-acetylmannosamine (ManNAc). rsc.org The synthesis of 4AzNeu5Ac often starts from an oxazoline (B21484) derivative of N-acetyl-2,3-dehydro-2-deoxyneuraminic acid (DANA). rsc.org Azides have also been introduced at the C-5, C-7, and C-9 positions. rsc.org

Alkyne-containing sialic acids have also been developed for MOE. nih.gov For instance, sialic acids modified at the C-5 position with a propargyloxycarbonyl (Poc) group are resistant to cleavage by neuraminidases, making them useful tools for studying sialoglycan dynamics. nih.gov

Table 2: Bioorthogonal Handles on N-Acetylneuraminic Acid Methyl Ester

| Handle | Position of Modification | Synthetic Strategy | Application | References |

| Azide | C-4 | Nucleophilic ring opening of an oxazoline derivative | Metabolic oligosaccharide engineering, ligand for Siglec-7 | nih.govrsc.org |

| Azide | C-5, C-7, C-9 | Enzymatic conversion from azido-ManNAc | Metabolic oligosaccharide engineering | rsc.org |

| Alkyne | C-5 | Modification with propargyloxycarbonyl group | Metabolic oligosaccharide engineering, neuraminidase resistance | nih.gov |

Synthesis of Unsaturated N-Acetylneuraminic Acid Methyl Ester Analogs

Unsaturated derivatives of N-acetylneuraminic acid, particularly 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (Neu5Ac2en or DANA), are important as scaffolds for the development of neuraminidase inhibitors. researchgate.netnih.gov

The synthesis of the methyl ester of Neu5Ac2en can be achieved from N-acetylneuraminic acid. nih.gov One route involves the bromoetherification of a protected N-acetylneuraminic acid derivative followed by reductive debromination. nih.gov Another method involves the elimination reaction of a peracetylated N-acetylneuraminic acid methyl ester using a Lewis acid such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O). researchgate.net

These unsaturated sialic acid analogs serve as key intermediates for further modifications. For example, the 4,5-oxazoline derivative of O-peracetylated Neu5Ac2en is a versatile precursor for the synthesis of C-4 substituted congeners, such as 4-azido derivatives. researchgate.net These C-4 modified Neu5Ac2en derivatives have been investigated as potential selective inhibitors of human neuraminidases. nih.gov

Chemoenzymatic Synthetic Routes for N-Acetylneuraminic Acid Methyl Ester Derivatives

Chemoenzymatic synthesis has emerged as a powerful and preferred methodology for producing N-acetylneuraminic acid (Neu5Ac) and its derivatives, including the methyl ester form. nih.govresearchgate.net This approach advantageously combines the high selectivity and specificity of enzymatic catalysts with the flexibility of chemical synthesis, allowing for the creation of complex carbohydrate structures that are challenging to produce through purely chemical or biological means. nih.govacs.org The core of many of these synthetic strategies is the enzyme N-acetylneuraminic acid aldolase (B8822740) (Neu5Ac aldolase, EC 4.1.3.3), which governs the key carbon-carbon bond formation. acs.orgnih.gov

The most prevalent chemoenzymatic route involves an aldol condensation reaction catalyzed by Neu5Ac aldolase. acs.org This Class I aldolase facilitates the reversible condensation of pyruvate (B1213749) with N-acetyl-D-mannosamine (ManNAc) or, significantly for creating derivatives, a structurally modified ManNAc analogue. acs.orgnih.gov The ability of Neu5Ac aldolase to tolerate a wide variety of modifications on the ManNAc substrate is a cornerstone of its utility, enabling the synthesis of a diverse library of sialic acid derivatives. nih.govacs.org The reaction equilibrium can be shifted to favor the synthesis of the desired N-acetylneuraminic acid derivative by using an excess of pyruvate. acs.orgnih.gov

This enzymatic approach has been successfully applied in multi-enzyme, one-pot systems to streamline the synthesis of complex sialosides. In these systems, the process begins with a ManNAc derivative, which is converted to the corresponding sialic acid derivative by Neu5Ac aldolase. The product is then immediately activated by a CMP-sialic acid synthetase and subsequently transferred to a suitable acceptor molecule by a sialyltransferase, all within a single reaction vessel. nih.gov This method avoids the need for isolating intermediates, which simplifies purification and minimizes product loss. nih.gov

The synthesis of specific derivatives, such as those modified at the C-4 position, has been demonstrated through this chemoenzymatic strategy. For instance, an N-acetylneuraminic acid analogue with a carbamoylmethyl group at C-4 was synthesized using a Neu5Ac aldolase-catalyzed aldol reaction between 2-acetamido-2,6-dideoxy-6-azido-D-glucose and sodium pyruvate. nih.gov The utility of this approach is further exemplified by the preparation of various sialic acid analogues that can serve as potential neuraminidase inhibitors. google.com

The following tables summarize key findings from research on the chemoenzymatic synthesis of N-acetylneuraminic acid derivatives.

Table 1: Neu5Ac Aldolase-Catalyzed Synthesis of Sialic Acid Derivatives

| Precursor 1 | Precursor 2 | Enzyme | Product | Key Finding | Reference |

| N-acetyl-D-mannosamine (ManNAc) | Pyruvate | N-acetylneuraminic acid aldolase (NAL) | N-acetylneuraminic acid (Neu5Ac) | NAL catalyzes the reversible aldol condensation, forming the basis for sialic acid synthesis. | nih.gov |

| Modified N-acetylmannosamine (ManNAc) derivatives | Pyruvate | Neu5Ac aldolase | Corresponding Neu5Ac derivatives | The enzyme tolerates structurally modified substrates, allowing for the creation of diverse analogues. | acs.org |

| 2-acetamido-2,6-dideoxy-6-azido-D-glucose | Sodium Pyruvate | Neu5Ac aldolase | 5,9-Diacetamido-2,6-anhydro-O-4-carbamoylmethyl-3,5,9-trideoxy-D-glycero-D-galacto-non-2-enonic acid | The reaction was performed under alkaline conditions (pH 10.5) to facilitate the necessary epimerization of the GlcNAc derivative precursor. | nih.gov |

| N-acetyl-D-glucosamine (GlcNAc)/N-acetyl-D-mannosamine (ManNAc) mixture | Pyruvate | Immobilized Neu5Ac aldolase from recombinant E. coli | N-acetylneuraminic acid (Neu5Ac) | An immobilized enzyme process was developed for large-scale production, though inhibition by GlcNAc required a large excess of pyruvate. | nih.gov |

Table 2: Multi-Enzyme Systems for Sialoside Synthesis

| Starting Material | Enzymes | Intermediate Product | Final Product | System Description | Reference |

| N-acetylmannosamine (or derivatives) | 1. Sialic acid aldolase 2. CMP-sialic acid synthetase 3. Sialyltransferase | Sialic acid (or derivative), CMP-sialic acid (or derivative) | α2,3- or α2,6-linked sialosides | A one-pot, three-enzyme system that synthesizes, activates, and transfers sialic acid derivatives to an acceptor without isolating intermediates. | nih.gov |

N Acetylneuraminic Acid Methyl Ester As a Substrate and Probe in Enzymatic Reaction Mechanism Studies

Investigations of Sialidase (Neuraminidase) Specificity and Catalysis

Sialidases, also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates. nih.gov Understanding their specificity and catalytic mechanism is crucial due to their roles in various biological processes, including viral infectivity and bacterial pathogenesis. nih.govuu.nl N-Acetylneuraminic acid methyl ester and its derivatives are utilized in these investigations.

Substrate Activity of Anomeric Forms

The anomeric configuration of sialic acids is a key determinant of sialidase activity. While specific studies focusing solely on the anomeric forms of N-acetylneuraminic acid methyl ester as substrates are not extensively detailed in the provided results, the general principles of sialidase action suggest that the α-anomer would be the preferred substrate, mimicking the natural α-ketosidic linkage of sialic acids in glycoconjugates. The crystal structure of the α-anomer of N-acetyl-1-O-methylneuraminic acid methyl ester has been determined, providing a basis for understanding its interaction with enzyme active sites. nih.gov

Mechanistic Probes for Sialidase Action

N-Acetylneuraminic acid methyl ester and its analogs serve as mechanistic probes to elucidate the function of sialidases. For instance, derivatives of N-acetylneuraminic acid are used to study the active site and catalytic residues of these enzymes. researchgate.net The inhibitory effects of various sialic acid derivatives on sialidase activity provide insights into substrate binding and the transition state of the enzymatic reaction.

In a study of human liver sialidase, methoxyphenyl-N-acetylneuraminic acid, a derivative of N-acetylneuraminic acid, acted as a competitive inhibitor, indicating its interaction with the enzyme's active site. nih.gov The kinetic parameters of such interactions are crucial for understanding the enzyme's mechanism.

| Inhibitor | Enzyme | Inhibition Type | Ki Value (mM) |

| Methoxyphenyl-N-acetylneuraminic acid | Human Liver Sialidase | Competitive | 0.37 nih.gov |

| N-acetylneuraminic acid | Human Liver Sialidase | Competitive | 0.78 nih.gov |

| Sialyllactose | Human Liver Sialidase | Competitive | 1.12 nih.gov |

| Colominic acid | Human Liver Sialidase | Competitive | 0.22 nih.gov |

| Fetuin | Human Liver Sialidase | Competitive | 0.20 nih.gov |

Role in Sialyltransferase Activity and Glycosylation Studies

Sialyltransferases are enzymes that transfer sialic acid from a donor substrate, typically CMP-sialic acid, to an acceptor molecule, such as a glycoprotein (B1211001) or glycolipid. nih.gov N-Acetylneuraminic acid methyl ester plays a role in these studies, primarily as a precursor for synthesizing analogs of the natural donor substrate.

Precursors for CMP-Sialic Acid Analogs

N-Acetylneuraminic acid methyl ester is a starting material for the chemical synthesis of various N-acetylneuraminic acid analogs. nih.gov These analogs can then be used to create modified CMP-sialic acid molecules. nih.gov By introducing modifications to the sialic acid structure, researchers can investigate how these changes affect the binding and catalytic activity of sialyltransferases. This approach is instrumental in probing the active site of these enzymes and understanding their substrate specificity.

Studies of Sialyltransferase Donor Specificity

The use of synthetic CMP-sialic acid analogs, derived from precursors like N-acetylneuraminic acid methyl ester, allows for detailed investigations into the donor specificity of sialyltransferases. nih.gov By observing how enzymes utilize these modified donors, researchers can map the structural requirements for substrate recognition and catalysis. For example, studies on CMP-N-acetylneuraminic acid:lactosylceramide (α2-3) sialyltransferase (GM3-synthase) have determined its kinetic parameters for the natural donor, CMP-N-acetylneuraminic acid. nih.gov The apparent Km value for CMP-N-acetylneuraminic acid was found to be 210 µM. nih.gov The use of analogs would allow for a comparative analysis to understand which parts of the donor molecule are critical for enzyme function.

Interaction with Sialic Acid Aldolases and Related Enzymes

N-acetylneuraminic acid aldolase (B8822740) (NAL) is an enzyme that catalyzes the reversible cleavage of N-acetylneuraminic acid into N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749). acs.orgnih.gov This enzyme is of significant interest for the biocatalytic synthesis of sialic acid and its derivatives. acs.orgnih.gov

While N-acetylneuraminic acid itself is the natural substrate, studies involving N-acetylneuraminic acid methyl ester can provide insights into the enzyme's active site and mechanism. The esterification at the carboxyl group would likely prevent it from acting as a substrate for the cleavage reaction, but it could potentially serve as an inhibitor to probe the binding pocket. The reaction mechanism of NAL proceeds through the formation of a Schiff base intermediate with a lysine (B10760008) residue in the active site. acs.orgnih.gov The binding of analogs like the methyl ester could be studied crystallographically to provide snapshots of the enzyme-ligand interactions. acs.orgnih.gov

Design and Application in Enzyme Inhibition Studies

N-Acetylneuraminic acid methyl ester serves as a crucial starting point and molecular scaffold in the design and synthesis of enzyme inhibitors, particularly for sialidases (also known as neuraminidases). chemimpex.comnih.gov Its structural similarity to the natural substrate, N-acetylneuraminic acid (Neu5Ac), allows it to be chemically modified into potent inhibitors that can probe the active sites of these enzymes and serve as leads for therapeutic development. zjzsbiotech.comualberta.ca The esterification of the carboxyl group in Neu5Ac to form the methyl ester provides a more stable compound that is amenable to various chemical transformations. zjzsbiotech.com

A key strategy in inhibitor design involves converting the substrate-like molecule into a transition-state analogue. acs.org Sialidases operate through a mechanism that involves an oxocarbenium ion-like transition state. acs.org Molecules that mimic this state can bind tightly to the enzyme's active site without being processed, thus acting as effective inhibitors.

One of the primary applications of N-acetylneuraminic acid methyl ester in this context is its use in the synthesis of 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA) and its derivatives. nih.govualberta.ca DANA is a well-known transition-state analogue inhibitor of sialidases. acs.org

Research Findings: Synthesis of Neuraminidase Inhibitors

A significant study detailed the chemical treatment of N-acetylneuraminic acid methyl ester to generate potent neuraminidase inhibitors. nih.gov In this research, the methyl ester was treated with sulfuric acid and acetic anhydride (B1165640). This reaction yielded two key products after deacetylation, demonstrating how the core structure can be modified to create inhibitors.

The reaction conditions, specifically temperature, were found to be a critical factor in determining the ratio of the products formed.

| Reaction Temperature | Product 1 | Product 2 |

| 50°C | 2,3-dehydro-2-deoxy-N-acetylneuraminic acid methyl ester (~40% yield) | 2,3-dehydro-4-epi-NeuAc methyl ester (~40% yield) |

| 0°C | Markedly diminished yield of 2,3-dehydro-4-epi-NeuAc methyl ester | - |

| Data derived from a study on the synthesis of neuraminidase inhibitors. nih.gov |

These synthesized glycals and their methyl esters were subsequently tested for their inhibitory activity against the neuraminidase from Arthrobacter sialophilus. The results indicated that they act as competitive inhibitors. nih.gov This finding suggests that for maximal enzyme inhibition, the 4-hydroxyl group must be in an equatorial orientation. nih.gov Such studies are fundamental in establishing structure-activity relationships, which guide the rational design of more potent and selective enzyme inhibitors.

Application in Inhibition Assays

While the methyl ester itself is primarily a substrate, its derivatives are widely used to study enzyme kinetics and inhibition. chemimpex.comnih.gov For context, various sialic acid derivatives have been evaluated as competitive inhibitors of sialidases from different sources, such as human liver sialidase. The inhibitory potential is typically quantified by the inhibition constant (Ki), with lower values indicating stronger inhibition.

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) |

| Sialyllactose | Human Liver | 1.12 mM |

| Methoxyphenyl-N-acetylneuraminic acid | Human Liver | 0.37 mM |

| Fetuin | Human Liver | 0.20 mM |

| N-acetylneuraminic acid | Human Liver | 0.78 mM |

| Colominic acid | Human Liver | 0.22 mM |

| Data from a study on human liver sialidase inhibitors. nih.gov |

The design of such inhibitors, often originating from the stable and versatile N-acetylneuraminic acid methyl ester, is a cornerstone of glycobiology research and has direct implications for the development of antiviral drugs, such as those targeting the influenza virus neuraminidase. zjzsbiotech.comnih.gov

Integration of N Acetylneuraminic Acid Methyl Ester in Glycoconjugate and Glycomimetic Construction

Building Blocks for Oligosaccharide and Polysialic Acid Synthesis

N-Acetylneuraminic acid methyl ester is a cornerstone in the synthesis of sialylated oligosaccharides and polysialic acids due to its enhanced stability and reactivity in glycosylation reactions. The methyl ester group effectively protects the carboxylate at the C-1 position, preventing self-condensation and other unwanted side reactions, thereby allowing for the precise and controlled formation of glycosidic linkages. chemimpex.com

In the assembly of oligosaccharides, glycosyl donors derived from N-acetylneuraminic acid methyl ester, such as glycosyl halides, are frequently employed. For instance, the glycosylation of a suitable acceptor with a glycosyl chloride derivative of Neu5Ac methyl ester can proceed in the presence of a promoter to yield the desired sialylated product. researchgate.net The choice of protecting groups on the hydroxyl functions of the sialic acid donor is critical for controlling the stereoselectivity of the glycosylation, with the aim of forming the biologically relevant α-linkage.

The synthesis of polysialic acids, which are linear homopolymers of sialic acid, also relies on monomers derived from N-acetylneuraminic acid methyl ester. These polymers are important in neural cell adhesion and are implicated in cancer metastasis. The polymerization of activated sialic acid monomers, often as thioglycosides or other reactive intermediates, allows for the construction of these complex polysaccharides.

Precursors for Glycoprotein (B1211001) and Glycolipid Analogs

The structural modification of glycoproteins and glycolipids is essential for studying their functions and for developing potential therapeutics. N-Acetylneuraminic acid methyl ester serves as a key precursor for generating a wide array of analogs of these important biomolecules. chemimpex.com

For the synthesis of glycoprotein analogs, amino acid or peptide acceptors are glycosylated with activated donors derived from N-acetylneuraminic acid methyl ester. This process allows for the creation of glycopeptides with defined structures, which are invaluable tools for studying the impact of glycosylation on protein folding, stability, and function. rsc.org

Similarly, in the realm of glycolipid research, N-acetylneuraminic acid methyl ester is used to construct the glycan head groups of glycolipid analogs. By attaching sialic acid derivatives to a lipid backbone, researchers can synthesize ganglioside mimics and other glycolipids. These synthetic analogs are instrumental in elucidating the roles of glycolipids in cell-cell recognition, signal transduction, and as receptors for toxins and viruses.

Methodologies for Glycopeptide and Glycopeptoid Assembly using Derivatives

The assembly of glycopeptides and glycopeptoids, which are peptidomimetics with N-substituted glycine (B1666218) backbones, presents unique synthetic challenges. Derivatives of N-acetylneuraminic acid methyl ester are integral to the methodologies developed to address these challenges.

One common strategy involves the synthesis of a sialic acid-containing amino acid building block. This is typically achieved by glycosylating the side chain of an amino acid, such as serine or threonine, with an activated N-acetylneuraminic acid donor. The resulting glycosylated amino acid, with the methyl ester of sialic acid still in place, can then be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques.

For glycopeptoid assembly, a similar approach is taken where a sialylated amine is incorporated as a side chain onto the N-substituted glycine backbone. The use of the methyl ester derivative of N-acetylneuraminic acid facilitates the chemical manipulations required to prepare these specialized building blocks.

Development of Defined Glycoconjugate Research Tools

The availability of structurally defined glycoconjugates is paramount for advancing our understanding of glycobiology. N-Acetylneuraminic acid methyl ester is a fundamental component in the development of a diverse toolbox of glycoconjugate research tools. chemimpex.com

These tools include, but are not limited to:

Glycan arrays: Sialylated oligosaccharides synthesized from N-acetylneuraminic acid methyl ester can be immobilized on a solid support to create glycan arrays. These arrays are powerful tools for high-throughput screening of glycan-binding proteins, antibodies, and pathogens.

Fluorescently labeled glycans: By incorporating a fluorescent tag into a sialic acid derivative, researchers can create probes to visualize the localization and dynamics of sialoglycoconjugates in living cells.

Affinity chromatography resins: Sialylated ligands, prepared using N-acetylneuraminic acid methyl ester, can be coupled to a solid support to create affinity columns for the purification of sialic acid-binding proteins.

Immunogens for antibody production: Synthetic sialoglycoconjugates can be used to generate specific antibodies against defined glycan epitopes, which are valuable reagents for a variety of immunological assays. nih.gov

Strategies for Chemoselective Ligation in Complex Glycosynthesis

The synthesis of large and complex glycoconjugates often requires the joining of several smaller, pre-assembled fragments. Chemoselective ligation strategies are essential for achieving this in a controlled and efficient manner. N-Acetylneuraminic acid methyl ester and its derivatives play a role in these advanced synthetic approaches.

One of the most powerful chemoselective ligation methods is Native Chemical Ligation (NCL). nih.gov This strategy involves the reaction of a C-terminal thioester with an N-terminal cysteine residue to form a native peptide bond. nih.gov In the context of glycoconjugate synthesis, a glycopeptide thioester, which can be derived from N-acetylneuraminic acid methyl ester, can be ligated to another peptide or glycopeptide fragment containing an N-terminal cysteine.

Elucidation of Sialylation Pathways and Cellular Glycan Metabolism Using N Acetylneuraminic Acid Methyl Ester

Research on Sialic Acid Biosynthesis Pathways

The biosynthesis of sialic acid is a fundamental cellular process, starting from precursors like glucose and proceeding through a series of enzymatic steps. researchgate.netresearchgate.net The key enzyme in this pathway is the bifunctional UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase (GNE), which catalyzes the rate-limiting step. researchgate.netresearchgate.net The final product, N-acetylneuraminic acid (Neu5Ac), is then activated to CMP-sialic acid in the nucleus before being transported to the Golgi apparatus for the sialylation of glycoproteins and glycolipids. researchgate.netnih.govfrontiersin.org

Researchers utilize derivatives of N-acetylmannosamine (ManNAc), the precursor to sialic acid, to probe this pathway. When cells are supplied with these exogenous, often unnatural, ManNAc analogs, they are taken up and processed by the cellular machinery, bypassing the initial GNE-catalyzed step. researchgate.net This allows for the study of the downstream enzymatic reactions and the incorporation of modified sialic acids into glycoconjugates. For instance, studies have shown that supplementing GNE-deficient cells with ManNAc can restore normal levels of sialylation, demonstrating the compound's direct entry into the biosynthetic pathway. researchgate.net

The pathway's complexity is further highlighted by the existence of various forms of sialic acid, such as N-glycolylneuraminic acid (Neu5Gc), which most humans cannot synthesize but can acquire through diet. mizutanifdn.or.jpnih.gov Research comparing the metabolic processing of ManNAc versus N-glycolylmannosamine (ManNGc) has revealed that both human and rodent cell lines show a preference for metabolizing ManNAc, suggesting a cellular mechanism that discriminates against the incorporation of the xeno-sialic acid Neu5Gc. mizutanifdn.or.jp

Table 1: Key Enzymes in Sialic Acid Biosynthesis

| Enzyme | Abbreviation | Function | Location |

| UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase | GNE | Catalyzes the conversion of UDP-GlcNAc to ManNAc, the rate-limiting step. researchgate.net | Cytosol |

| N-acetylneuraminate lyase | NanA | In bacteria, catalyzes the breakdown of Neu5Ac into ManNAc and pyruvate (B1213749). nih.gov | Cytosol (Bacteria) |

| CMP-sialic acid synthetase | CMAS | Activates sialic acid to CMP-sialic acid. researchgate.netfrontiersin.org | Nucleus |

| Sialyltransferases | STs | Transfer sialic acid from CMP-sialic acid to glycoconjugates. nih.gov | Golgi Apparatus |

Studies on the Impact of Sialic Acid Modifications on Cellular Recognition

Sialic acids, positioned at the outermost ends of glycan chains on cell surfaces, play a critical role in molecular and cellular recognition events. nih.govnih.gov Their modifications, such as O-acetylation, and the type of linkage to the underlying glycan chain create a diverse landscape of potential binding sites for both endogenous lectins and external pathogens. nih.govresearchgate.net

One of the key functions of sialic acids is to act as ligands for a family of receptors called sialic acid-binding immunoglobulin-like lectins (Siglecs), which are primarily expressed on immune cells. frontiersin.org These interactions are crucial for distinguishing "self" from "non-self" and modulating immune responses. frontiersin.org For instance, the 9-O-acetylation of sialic acids on B cells can block recognition by CD22 (Siglec-2), an inhibitory receptor, which is a necessary step for proper B cell activation. nih.gov Similarly, regulated 9-O-acetylation of the ganglioside GD3 on T cells is linked to cell differentiation and the prevention of apoptosis. nih.gov

The diversity of sialic acid modifications also profoundly impacts host-pathogen interactions. Many viruses, bacteria, and toxins have evolved to recognize specific forms of sialic acid as receptors for attachment and entry into host cells. nih.govnih.govfrontiersin.org For example, influenza C and coronaviruses are known to bind specifically to 9-O-acetylated sialic acids. nih.gov Conversely, sialic acids can also act as decoys, binding to pathogens and preventing infection. nih.gov The study of how these modifications influence pathogen binding is a critical area of research for understanding host tropism and developing antiviral strategies. nih.govresearchgate.net

Table 2: Examples of Sialic Acid Modifications and Their Impact on Recognition

| Modification | Sialic Acid Derivative | Biological Impact | Reference(s) |

| N-Glycolylation | N-glycolylneuraminic acid (Neu5Gc) | Can be immunogenic in humans and act as a receptor for certain pathogens and toxins. mizutanifdn.or.jp | mizutanifdn.or.jp |

| O-Acetylation | 9-O-acetylated Sia (e.g., on GD3) | Modulates T cell differentiation and apoptosis; blocks CD22 binding on B cells. nih.gov | nih.gov |

| N-Acyl Modification | N-propionylneuraminic acid (Neu5Prop) | Activates β1-integrins, increasing cell adhesion to fibronectin. researchgate.net | researchgate.net |

Investigation of Sialic Acid Transport and Recycling Mechanisms

Cells possess sophisticated mechanisms for the transport and recycling of sialic acids, ensuring a steady supply for biosynthetic pathways while conserving metabolic energy. A significant portion of cellular sialic acid is salvaged from the degradation of sialoglycoconjugates within lysosomes. researchgate.net This recycling process is critical, and its disruption leads to lysosomal storage disorders. nih.gov

The key transporter in this recycling pathway is Sialin (B1330336) (encoded by the SLC17A5 gene), a lysosomal protein that exports free sialic acid from the lysosome back into the cytosol. nih.govnih.gov Mutations in the SLC17A5 gene cause Salla disease and infantile free sialic acid storage disease, characterized by the abnormal accumulation of sialic acid in lysosomes. nih.gov Studies using cells from patients with sialin deficiency have been instrumental in visualizing the recycling pathway. When these cells are pulsed with labeled sialic acid precursors, the initial formation of sialylated glycoconjugates is observed, but the subsequent signal from "second generation" neoglycoconjugates is absent, confirming the block in lysosomal export. nih.gov

The uptake of exogenous sialic acid and its precursors is also a regulated process. Evidence suggests that free sialic acid enters the cell via endocytosis, while its precursor, ManNAc, appears to be taken up by a yet-unidentified specific transporter. nih.gov The entire cycle, involving biosynthesis, incorporation into glycoconjugates, degradation, and recycling, is a dynamic process. Studies monitoring the activities of sialidases (which cleave sialic acids) and sialyltransferases (which attach them) in different tissues and disease states, such as diabetes, indicate that the balance of these enzymes is crucial for maintaining sialic acid homeostasis. frontiersin.org

Advanced Analytical Techniques for Characterization and Biochemical Research of N Acetylneuraminic Acid Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis of N-acetylneuraminic acid methyl ester in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unequivocally assign the chemical shifts of all proton (¹H) and carbon (¹³C) nuclei, which in turn provides critical information about the molecule's stereochemistry and conformation.

Detailed analysis of ¹H and ¹³C NMR spectra allows for the precise determination of the stereochemical configuration of the various chiral centers within the molecule. For instance, the coupling constants (J-values) between adjacent protons, obtained from high-resolution ¹H NMR spectra, are dihedral angle-dependent and thus provide information about the relative orientation of substituents around the pyranose ring. Techniques like Correlation Spectroscopy (COSY) are instrumental in identifying which protons are spin-coupled to each other, helping to trace the connectivity of the entire proton network. longdom.orglibretexts.orgresearchgate.net

The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, is particularly crucial for determining through-space proximities between protons. libretexts.org This information is vital for establishing the three-dimensional structure and preferred conformation of the molecule in solution. For example, NOE correlations can confirm the spatial relationship between the N-acetyl group and protons on the pyranose ring, or between the glycerol (B35011) side chain and the ring.

In a study on an O-acetylated α-N-acetylneuraminic acid methyl ester methyl glycoside, extensive 1D and 2D NMR analyses were performed to assign all proton and carbon signals. researchgate.net The chemical shifts and coupling constants provided a detailed picture of the molecule's structure. While specific data for the non-glycosylated methyl ester can vary, the principles of assignment remain the same.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-Acetylneuraminic Acid Derivatives

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3ax | ~1.65 (dd) | ~37.8 |

| H-3eq | ~2.20 (dd) | |

| H-4 | ~3.95 (ddd) | ~69.1 |

| H-5 | ~3.85 (m) | ~49.4 |

| H-6 | ~3.90 (dd) | ~72.5 |

| H-7 | ~3.60 (dd) | ~67.4 |

| H-8 | ~3.75 (ddd) | ~68.6 |

| H-9a/b | ~3.6-3.8 (m) | ~62.4 |

| N-Acetyl (CH₃) | ~2.05 (s) | ~23.1 |

| Methyl Ester (OCH₃) | ~3.80 (s) | ~52.7 |

| C-1 (COO) | ~170-174 | |

| C-2 (Anomeric) | ~99.0 |

Note: Chemical shifts are approximate and can vary based on solvent and specific derivatization. Data is compiled from related structures and general knowledge. researchgate.net

Mass Spectrometry (MS) for Structural Confirmation and Analysis of Derivatized Products

Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of N-acetylneuraminic acid methyl ester and its derivatives. Due to the low volatility of this polar compound, derivatization is typically required prior to analysis by gas chromatography-mass spectrometry (GC-MS).

A common derivatization strategy involves trimethylsilylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. researchgate.net This process significantly increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis. researchgate.net The resulting mass spectra exhibit characteristic fragmentation patterns that provide a wealth of structural information.

Electron-impact (EI) mass spectrometry of the permethylated methyl glycoside methyl ester of N-acetylneuraminic acid has been studied in detail. nih.gov The fragmentation patterns, elucidated with the help of deuterium (B1214612) labeling, are highly informative for structural analysis. nih.gov For instance, the fragmentation of TMS derivatives of N-acetylneuraminic acid can be monitored to identify specific ions, which is useful for quantitative analysis using selected ion monitoring (SIM). In one study, M-COOTMS fragments at m/z 624 for the trimethylsilyl derivative of N-acetylneuraminic acid were used for quantification.

The analysis of O-acetylated N-acylneuraminic acids by mass spectrometry has also been reported, where the carboxyl group is converted to a methyl ester and the hydroxyl groups are protected as TMS ethers. The resulting mass spectra provide characteristic fragmentation patterns that help in the identification of unknown sialic acids.

Chromatographic Methods (e.g., GLC) for Separation and Quantification in Research Samples

Gas-liquid chromatography (GLC), often coupled with flame ionization detection (FID) or mass spectrometry (MS), is a high-resolution technique for the separation and quantification of N-acetylneuraminic acid methyl ester in complex biological or research samples. As with GC-MS, derivatization to a more volatile form, such as a trimethylsilyl (TMS) ether, is a prerequisite for analysis.

An analytical method for the quantitative determination of N-acetylneuraminic acid involves the preparation of its TMS derivative followed by GLC analysis on a 2% OV-17 column with flame ionization detection. capes.gov.br This method demonstrated good quantitation with a relative standard deviation of 1.6% for 200 µg amounts of the parent compound, using trans-stilbene (B89595) as an internal standard. capes.gov.br The minimal detectable amount was found to be approximately 8 ng of the injected standard. capes.gov.br

The methylation analysis of neuraminic acids, including N-acetylneuraminic acid, has been successfully carried out using GLC-MS of their permethylated methyl glycoside methyl esters. nih.gov This approach has been applied to the analysis of neuraminic acids from complex biological sources like gangliosides from brain and kidney. nih.gov Quantitative analysis of fatty acid methyl esters (FAMEs), which shares methodological similarities with the analysis of sialic acid methyl esters, has been extensively studied using both GC-FID and GC-MS, highlighting the robustness of these techniques for quantitative work.

Spectroscopic Approaches for Studying Molecular Interactions

Understanding the interactions of N-acetylneuraminic acid methyl ester with biological macromolecules such as proteins and lectins is fundamental to elucidating its biological function. Various spectroscopic techniques are employed to study these non-covalent interactions, providing insights into binding affinities, stoichiometries, and the conformational changes that may occur upon binding.

Saturation Transfer Difference (STD) NMR spectroscopy is a powerful method for identifying the binding epitope of a ligand when it interacts with a large protein receptor. In a study investigating the binding of N-acetylneuraminic acid derivatives to the rhesus rotavirus VP8* core protein, STD NMR experiments revealed that the N-acetamide moiety of a related derivative, methyl 9-O-acetyl-α-D-N-acetylneuraminide, is in close proximity to the sialic acid-binding domain of the protein. nih.gov This technique can pinpoint the specific parts of the N-acetylneuraminic acid methyl ester molecule that are in direct contact with the protein.

Fluorescence spectroscopy is another highly sensitive technique used to study molecular interactions. While direct fluorescence studies on N-acetylneuraminic acid methyl ester might be limited by its intrinsic fluorescence, derivatization with a fluorescent probe or monitoring changes in the intrinsic fluorescence of the interacting protein (typically from tryptophan residues) can provide valuable information. For example, the binding of N-dansylgalactosamine, a fluorescently labeled sugar, to winged-bean tuber lectin was studied using fluorescence quenching titrations, which allowed for the determination of the number of binding sites and the association constant. nih.gov Similar approaches could be adapted to study the interactions of N-acetylneuraminic acid methyl ester.

Theoretical and Computational Chemistry Approaches Applied to N Acetylneuraminic Acid Methyl Ester

Molecular Modeling and Conformational Analysis of Derivatives

Molecular modeling is essential for understanding the three-dimensional structure and flexibility of N-acetylneuraminic acid methyl ester and its derivatives. The conformation of these molecules dictates their biological activity and how they are recognized by proteins.

Theoretical conformational analyses using methods like Density Functional Theory (DFT) are employed to determine the preferred molecular shapes. For instance, studies on the parent molecule, N-acetylneuraminic acid, using the B3LYP level of theory have identified stable structures in the gas phase, which are categorized based on intramolecular hydrogen bond networks. researchgate.net One such stable structure features a hydrogen bond network (O9H···O8H···O=C1-O1H and O7H···O=CHN-C5) that is remarkably similar to the crystal structure of its α-methyl glycoside methyl ester derivative. researchgate.net

The introduction of different functional groups, a common strategy in developing analogs, significantly impacts conformational preferences. For example, methylation at various positions can induce substantial shifts in dihedral angles. nih.gov These changes in geometry, driven by steric and electronic effects, are critical for how the molecule fits into the binding site of a target protein. Computational models can predict these conformational changes, guiding the synthesis of derivatives with desired shapes.

Table 1: Computational Methods in Conformational Analysis

| Method | Application | Key Findings |

| Density Functional Theory (DFT) | Determining stable conformers of Neu5Ac and its derivatives. researchgate.net | Identification of low-energy structures stabilized by specific intramolecular hydrogen bond patterns. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzing electron density distribution upon structural modification. nih.gov | Changes in electron density at key atoms correlate with experimentally observed chemical shifts. nih.gov |

| Noncovalent Interaction (NCI) Analysis | Visualizing and understanding weak interactions that stabilize conformers. nih.gov | Provides evidence for conformational trends and the influence of modifications on molecular planarity. nih.gov |

Quantum Chemical Calculations for Reaction Pathway Elucidation in Synthesis

Quantum chemical calculations are instrumental in mapping out the most likely pathways for chemical reactions, predicting transition states, and understanding reaction mechanisms at an electronic level. This is particularly valuable in the complex, multi-step synthesis of sialic acid derivatives.

For example, the synthesis of analogs often involves protecting various functional groups to achieve regioselectivity. researchgate.net Computational models can help predict the reactivity of different hydroxyl groups, guiding the choice of protecting groups. The synthesis of a 4-O-alkylated N-acetylneuraminic acid derivative involved screening various reaction conditions, where computational insights could predict the feasibility of the desired S(_N)2 reaction over competing elimination reactions. chemrxiv.org

Furthermore, quantum mechanics/molecular mechanics (QM/MM) simulations can elucidate enzyme-catalyzed reactions. In studies of N-acetylneuraminic acid lyase, an enzyme that catalyzes the reversible cleavage of Neu5Ac, QM/MM simulations help to understand the reaction mechanism, including the formation of a Schiff base intermediate with a lysine (B10760008) residue in the enzyme's active site. acs.org Such calculations provide a detailed picture of the bond-making and bond-breaking processes that are difficult to observe experimentally.

Computational Docking and Binding Energy Predictions with Glycan-Binding Proteins

Computational docking is a technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For N-acetylneuraminic acid methyl ester and its analogs, docking is used to predict how they will interact with glycan-binding proteins, such as viral neuraminidases or human lectins. zjzsbiotech.com

These docking simulations place the ligand (the sialic acid derivative) into the binding site of the protein and score the different poses based on factors like electrostatic interactions and hydrogen bonding. The results can reveal key amino acid residues involved in the interaction. For example, studies on N-acetylneuraminic acid lyase have identified hydrogen bonds between the substrate and residues like Glu192, Thr167, Ser47, and Thr48 as crucial for binding. acs.org

Following docking, binding energies can be calculated to estimate the affinity of the ligand for the protein. These predictions are vital in the rational design of inhibitors. For instance, a series of 4-O-substituted Neu5Ac2en methyl ester derivatives were synthesized and tested as inhibitors of human parainfluenza virus sialidase, with computational predictions helping to rationalize why certain analogs showed more potent inhibitory activity. researchgate.net

Table 2: Example of Predicted Interactions from Docking Studies

| Ligand Analog | Target Protein | Key Interacting Residues (Predicted) | Predicted Binding Affinity (Example) |

| Compound A6 (Aztreonam analog) | E. coli DNA Gyrase B | Asn104, Asn274, Ser70, Glu273 | High (-10.2 kcal/mol) |

| Neu5Ac | E. coli NAL | Glu192, Thr167, Ser47 | - |

Note: The data for Compound A6 is from a study on different but structurally relevant inhibitors to illustrate the type of data generated. nih.gov

Development of Structure-Activity Relationship Models for Functional Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For functional analogs of N-acetylneuraminic acid methyl ester, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful.

These models are built using a training set of molecules with known activities. The models then generate a 3D map that shows which regions of the molecule are sensitive to steric, electrostatic, or other property changes. For example, a QSAR model might indicate that adding a bulky, electronegative group at a specific position on the neuraminic acid scaffold would increase its inhibitory activity against a viral neuraminidase.

Successful CoMFA and CoMSIA models exhibit high predictability, often validated by high Q² and R² values. nih.gov These validated models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov This approach significantly accelerates the drug discovery process by focusing resources on compounds with the highest probability of success.

Q & A

Q. What are the standard protocols for synthesizing Methyl-β-neuraminic acid methylester in laboratory settings?

Methyl-β-neuraminic acid methylester is typically synthesized via esterification of neuraminic acid derivatives under controlled acidic or enzymatic conditions. Key steps include protecting group strategies for hydroxyl and carboxyl moieties, followed by selective methylation. Researchers must document reagent purity, reaction time, temperature, and solvent systems to ensure reproducibility. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Methyl-β-neuraminic acid methylester?

Nuclear Magnetic Resonance (NMR, 1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are foundational for structural elucidation. Purity should be assessed using Reverse-Phase HPLC with UV detection. Ensure spectral data align with predicted chemical shifts and fragmentation patterns. For quantitative analysis, integrate calibration curves with internal standards to minimize variability .

Q. What are the known biological functions of Methyl-β-neuraminic acid methylester in mammalian systems?

As a sialic acid derivative, it plays roles in cell-cell recognition, immune modulation, and pathogen-host interactions. Studies often employ glycan microarray assays or competitive binding experiments with lectins to map its interactions. Review existing literature to identify conserved roles across species and tissue types .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of Methyl-β-neuraminic acid methylester in cellular signaling pathways?

Use genetic knockout models (e.g., CRISPR/Cas9) or pharmacological inhibitors to disrupt its biosynthesis. Pair these with transcriptomic or proteomic profiling to identify downstream targets. Validate findings using orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity measurements or fluorescence-based cellular uptake assays .

Q. How should contradictions in the reported biological activities of Methyl-β-neuraminic acid methylester be addressed?

Conduct a meta-analysis comparing experimental variables such as cell type, dosage, and purity. Replicate conflicting studies under standardized conditions, and employ statistical tools (e.g., ANOVA) to identify confounding factors. Cross-validate results using independent techniques like isotopic labeling or in situ hybridization .

Q. What methodological challenges arise when isolating Methyl-β-neuraminic acid methylester from biological matrices?

Challenges include low abundance, instability in aqueous environments, and interference from structurally similar metabolites. Optimize extraction using Solid-Phase Extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Include spike-and-recovery experiments to assess extraction efficiency and matrix effects. For complex samples, combine affinity chromatography with tandem mass spectrometry (MS/MS) .

Q. How can experimental parameters be optimized for studying enzyme kinetics involving Methyl-β-neuraminic acid methylester?

Systematically vary substrate concentration, pH, and temperature to determine kinetic constants (, ). Use Michaelis-Menten or Lineweaver-Burk plots for analysis. Validate models with statistical software (e.g., GraphPad Prism) and include error propagation calculations. For transient kinetics, employ stopped-flow or quench-flow techniques .

Q. What are the best practices for ensuring the reproducibility of Methyl-β-neuraminic acid methylester synthesis?

Adhere to IUPAC guidelines for compound naming and reporting. Document all procedural details, including batch-specific reagent lots, inert atmosphere conditions (if applicable), and purification steps (e.g., recrystallization solvents). Publish raw spectral data and chromatograms in supplementary materials to enable peer validation .

Methodological Considerations

- Data Analysis : Apply mathematical tools (e.g., principal component analysis) to correlate structural modifications with biological activity. Label data fields consistently with metadata standards (e.g., NEMSIS) to enhance interoperability .

- Ethical and Safety Protocols : Include hazard assessments for methylating agents (e.g., diazomethane) and outline waste disposal procedures in compliance with institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.